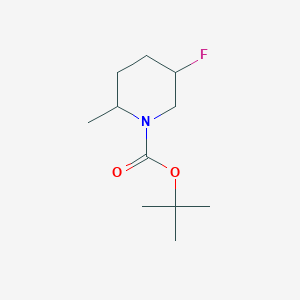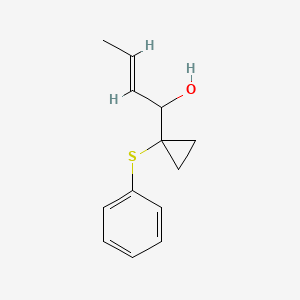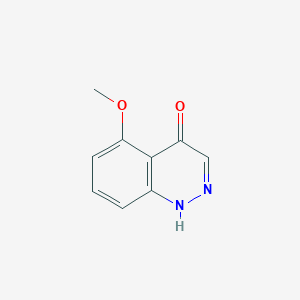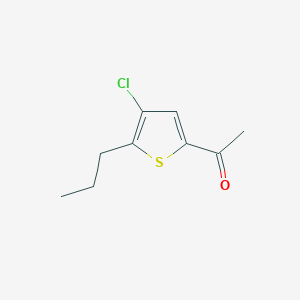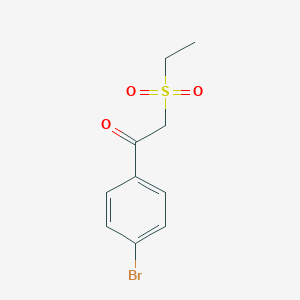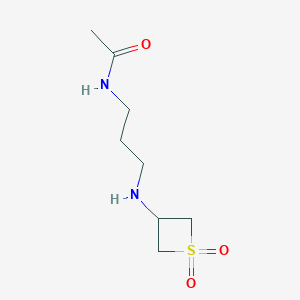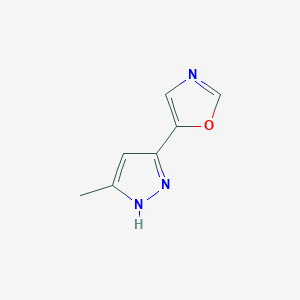
Imidazolidine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazolidine sulfate is a heterocyclic organic compound containing a five-membered ring with two nitrogen atoms. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Imidazolidine sulfate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4,5-dihydroimidazole with sodium thiosulfate in aqueous solution at room temperature. This reaction proceeds via an exothermic nucleophilic substitution, resulting in the formation of imidazolidine-2-thione . Another method involves the use of Bunte salts, which are S-substituted thiosulfates, as intermediates in the synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Imidazolidine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidine-2-thione derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium thiosulfate and chlorosulfonic acid are employed in substitution reactions.
Major Products: The major products formed from these reactions include imidazolidine-2-thione, amine derivatives, and various substituted imidazolidine compounds .
Aplicaciones Científicas De Investigación
Imidazolidine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various heterocyclic compounds and as a catalyst in organic reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of surfactants, fabric softeners, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of imidazolidine sulfate involves its interaction with specific molecular targets and pathways. For instance, imidazolidine derivatives can act as inhibitors of certain enzymes, such as the epithelial sodium channel (ENaC), which plays a role in regulating sodium balance in the body . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparación Con Compuestos Similares
Imidazolidine sulfate can be compared with other similar compounds, such as imidazole and imidazoline derivatives. While all these compounds share a common imidazole ring structure, this compound is unique due to the presence of the sulfate group, which imparts distinct chemical and biological properties . Similar compounds include:
Propiedades
Fórmula molecular |
C3H10N2O4S |
|---|---|
Peso molecular |
170.19 g/mol |
Nombre IUPAC |
imidazolidine;sulfuric acid |
InChI |
InChI=1S/C3H8N2.H2O4S/c1-2-5-3-4-1;1-5(2,3)4/h4-5H,1-3H2;(H2,1,2,3,4) |
Clave InChI |
FNJTXEOAQSUHAK-UHFFFAOYSA-N |
SMILES canónico |
C1CNCN1.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


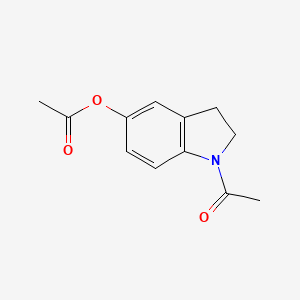


![N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13013357.png)
![Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate](/img/structure/B13013366.png)
